Isoapoptolidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

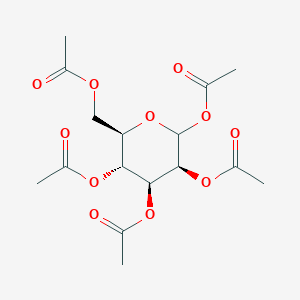

The synthesis of isoapoptolidin involves the isomerization of apoptolidin upon treatment with methanolic triethylamine, resulting in a mixture of isoapoptolidin and apoptolidin at a 1.4:1 equilibrium. Key strategies for the total synthesis of apoptolidin, and by extension isoapoptolidin, include dithiane coupling reaction, Stille coupling reaction, and Yamaguchi macrolactonization, along with glycosidation reactions to attach carbohydrate units to the molecule (Pennington et al., 2002) (Nicolaou et al., 2003).

Molecular Structure Analysis

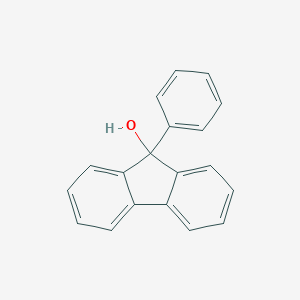

The molecular structure of isoapoptolidin has been characterized, detailing a ring-expanded structure compared to its parent compound, apoptolidin. The solution conformation of isoapoptolidin and its rate of isomerization under biologically relevant conditions have been studied, offering insights into its stability and reactivity (Wender et al., 2002).

Chemical Reactions and Properties

Isoapoptolidin exhibits a reduced ability to inhibit mitochondrial F0F1-ATPase compared to apoptolidin, highlighting a significant difference in its biological activity. This reduced potency has been quantified as over 10-fold less than that of its parent compound, suggesting different potential applications and interactions with biological systems (Wender et al., 2002).

Physical Properties Analysis

While specific studies directly addressing the physical properties of isoapoptolidin are limited, the general methodologies applied in the synthesis and structural characterization indirectly provide insights into its physical attributes. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) used in these studies are essential for understanding the compound's physical behavior and stability.

Chemical Properties Analysis

The chemical properties of isoapoptolidin, such as its reactivity and stability, are closely linked to its unique molecular structure. Its ability to undergo isomerization and the presence of multiple hydroxyl groups allow for selective functionalization, which has been explored to investigate the structural basis of its activity and selectivity (Wender et al., 2003).

Wirkmechanismus

Target of Action

Isoapoptolidin, a derivative of the apoptolidin family of glycomacrolides, primarily targets the F1 subcomplex of mitochondrial ATP synthase . ATP synthase plays a crucial role in cellular energy production, making it a significant target for isopoptolidin.

Mode of Action

Isoapoptolidin interacts with its target, the F1 subcomplex of mitochondrial ATP synthase, by inhibiting its function . This inhibition is achieved through a unique mode of action, where isopoptolidin binds to the ATP synthase, thereby preventing the synthesis of ATP . It’s important to note that isopoptolidin’s ability to inhibit mitochondrial f0f1-atpase is over 10-fold less than that of apoptolidin .

Biochemical Pathways

The primary biochemical pathway affected by isopoptolidin is the oxidative phosphorylation pathway . By inhibiting ATP synthase, isopoptolidin disrupts this pathway, leading to a decrease in ATP production. This disruption can have downstream effects on various cellular processes that rely on ATP for energy.

Pharmacokinetics

It’s known that isopoptolidin and apoptolidin can equilibrate in water within hours . This suggests that the compound may have a relatively short half-life in biological systems, which could impact its bioavailability.

Result of Action

The inhibition of ATP synthase by isopoptolidin leads to a decrease in ATP production, which can induce apoptosis in transformed cell lines . This selective cytotoxicity towards oncogene-transformed cells makes isopoptolidin a promising therapeutic lead for cancer treatment .

Action Environment

The action of isopoptolidin can be influenced by various environmental factors. For instance, the rate of isomerization of isopoptolidin was measured under biologically relevant conditions and found to approach equilibrium within the time frame of most cell-based assays . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific conditions of the cellular environment.

Safety and Hazards

The safety data sheet for isoapoptolidin advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S,21R)-21-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41+,42-,43-,44+,45-,46+,47+,48+,49-,50+,51+,52+,53+,54-,56+,57+,58-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIXVQPJBLGABA-PVLPSINKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C=C(C=C(C(=O)OC(C(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)O)C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@H]([C@H](C[C@@H]([C@H](CC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)O)OC)O)[C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)\C)\C)\C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H96O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1129.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoapoptolidin | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)

![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)